molecular formula C15H21N3 B1585282 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine CAS No. 35633-77-3

1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine

Cat. No.: B1585282
CAS No.: 35633-77-3
M. Wt: 243.35 g/mol
InChI Key: OYRXLTLEMXGPPF-UHFFFAOYSA-N
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Description

1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is a compound that features both an indole and a piperidine moiety. Indole is a significant heterocyclic system found in many natural products and drugs, while piperidine is a six-membered heterocyclic amine widely used in organic synthesis and drug discovery . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine typically involves the coupling of an indole derivative with a piperidine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between an indole-3-acetic acid derivative and a piperidine derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Comparison with Similar Compounds

1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine can be compared with other similar compounds that feature indole and piperidine moieties:

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-13-6-9-18(10-7-13)8-5-12-11-17-15-4-2-1-3-14(12)15/h1-4,11,13,17H,5-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRXLTLEMXGPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189145
Record name 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35633-77-3
Record name 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035633773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinamine, 1-(2-(1H-indol-3-yl)ethyl)-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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